4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the formation of intermediate compounds. For example, a related compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Scientific Research Applications
Pharmaceutical Research
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: is a compound that has garnered interest in pharmaceutical research due to its potential biological activity. Its structure suggests that it could be useful in the synthesis of molecules with medicinal properties. For instance, derivatives of thiazole have been studied for their anti-cancer and anti-leishmanial activities . The dichlorophenyl group could also add to the bioactivity, making it a candidate for further drug development studies.
Agricultural Chemistry
Compounds like 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine have been explored for their potential use as plant hormone regulators . The structural features of the molecule could interact with plant hormone receptors, influencing growth patterns and stress responses in crops, which could be beneficial for agricultural productivity.
X-ray Crystallography
The structure of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine makes it suitable for X-ray crystallographic studies to determine molecular conformations and intermolecular interactions . Such studies can provide insights into the compound’s properties and potential applications in various fields of research.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJACVDBTHESJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351588 | |
Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93209-97-3 | |
Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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